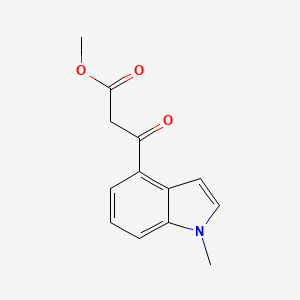
2-(3,4-difluorophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. The presence of the 3,4-difluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3,4-difluorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-Difluorophenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The fluorine atoms in the 3,4-difluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate or sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 2-(3,4-difluorophenyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1H-benzimidazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)-1H-benzimidazole: Contains only one fluorine atom, which may affect its reactivity and potency.
2-(3,4-Dichlorophenyl)-1H-benzimidazole: The presence of chlorine atoms instead of fluorine can lead to different pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The presence of the 3,4-difluorophenyl group in 2-(3,4-difluorophenyl)-1H-benzimidazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H8F2N2 |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8F2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI-Schlüssel |
OXZFZTZBWXCPIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)






